2-bromo-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide
Description
This compound is a benzamide derivative featuring a brominated aromatic ring and a pyrimidine-based substituent. Its structure integrates a central benzamide scaffold substituted with a bromine atom at the 2-position, linked to a phenyl group that is further modified with a 4-(diethylamino)-6-methylpyrimidin-2-ylamino moiety.
Properties
IUPAC Name |
2-bromo-N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN5O/c1-4-28(5-2)20-14-15(3)24-22(27-20)26-17-12-10-16(11-13-17)25-21(29)18-8-6-7-9-19(18)23/h6-14H,4-5H2,1-3H3,(H,25,29)(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOGGYSSCWMPAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to catalyze the condensation reaction of fatty acid synthesis.
Mode of Action
The chemical structure of the compound, "o=c (n)c (c (n)=c1)=cc=c1br", suggests that it might interact with its targets through the bromine atom and the diethylamino group.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents on the benzamide ring, the nature of the heterocyclic amine, and the presence of additional functional groups. Below is a detailed comparison:
Structural Analogues with Pyrimidine/Pyridine Substituents
Sulfonamide and Quinazoline Analogues
Substituent Effects on Activity
- Halogen Placement : Bromine at the 2-position (target compound) vs. 4-bromo-3-fluoro (Compound 35) alters steric and electronic profiles, affecting target binding .
- Heterocycle Choice : Pyrimidine (target) vs. pyridine (Compound 35) modulates hydrogen-bonding capacity; pyrimidines often show higher affinity in kinase inhibition .
- Functional Groups : Sulfonamide derivatives (e.g., CAS 923113-41-1) exhibit improved solubility but reduced membrane permeability compared to benzamides .
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